molecular formula C34H50O2 B13846181 [(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

Cat. No.: B13846181
M. Wt: 490.8 g/mol
InChI Key: UVZUFUGNHDDLRQ-NGQMJEJISA-N
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Description

This compound is a steroidal benzoate derivative characterized by a cyclopenta[a]phenanthrene core with a benzoate ester at position C3 and a branched alkyl side chain [(2R)-6-methylheptan-2-yl] at position C17. The stereochemistry (8S,9S,10R,13R,14S,17R) is critical for its conformational stability and biological interactions. It is synthesized via esterification of the parent sterol with benzoyl chloride under catalytic conditions, followed by purification via HPLC .

Properties

Molecular Formula

C34H50O2

Molecular Weight

490.8 g/mol

IUPAC Name

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27?,28+,29-,30+,31+,33+,34-/m1/s1

InChI Key

UVZUFUGNHDDLRQ-NGQMJEJISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Starting Material

  • The precursor is the steroidal alcohol: (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.
  • This compound is typically prepared via multi-step steroid synthesis or isolated from natural sources followed by purification.

Esterification Reaction

The benzoate ester is formed by reacting the steroidal alcohol with benzoic acid derivatives under conditions that promote ester bond formation.

Step Reagents & Conditions Description
1 Benzoic acid or benzoyl chloride Acylation agent to introduce benzoate group
2 Coupling agents (e.g., DCC, DMAP) Facilitate ester bond formation
3 Solvent (e.g., dichloromethane, pyridine) Medium for reaction
4 Temperature: 0°C to room temperature Control reaction rate and minimize side reactions
5 Reaction time: several hours to overnight Ensure complete conversion
  • Typical Procedure: The steroidal alcohol is dissolved in an anhydrous solvent like dichloromethane. Benzoic acid or benzoyl chloride is added along with a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The mixture is stirred at low temperature initially and then allowed to warm to room temperature to complete the esterification.

Purification

  • The crude reaction mixture is filtered to remove urea byproducts (from DCC).
  • The product is purified by column chromatography or recrystallization.
  • Characterization is done via NMR, IR, and mass spectrometry to confirm the ester formation and stereochemistry retention.

Alternative Methods

  • Use of acid anhydrides (e.g., benzoyl anhydride) in the presence of base catalysts.
  • Direct esterification using benzoic acid with acid catalysts under reflux conditions, though less common due to harsh conditions that may affect stereochemistry.

Research Findings and Notes

  • The stereochemistry at the steroid nucleus is retained during esterification, as the reaction targets only the hydroxyl group at C3.
  • The use of mild coupling agents and low temperatures is critical to prevent epimerization or degradation.
  • Catalytic hydrogenation or selective reduction steps may precede or follow esterification when further functional group modifications are required, as seen in related steroid syntheses.
  • Advanced patents describe related steroid derivatives prepared via similar esterification strategies, confirming the robustness of this approach.

Data Table: Summary of Preparation Conditions

Parameter Typical Condition Notes
Starting material Steroidal 3β-hydroxy compound Purity > 95%
Acylating agent Benzoyl chloride or benzoic acid + DCC Benzoyl chloride more reactive
Catalyst 4-Dimethylaminopyridine (DMAP) Facilitates ester bond formation
Solvent Dichloromethane, pyridine Anhydrous preferred
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction time 4–24 hours Depends on reagent and scale
Workup Filtration, aqueous washes Remove byproducts and excess reagents
Purification Column chromatography or recrystallization To isolate pure benzoate ester
Characterization NMR, IR, MS Confirm structure and stereochemistry

Professional and Authoritative Insights

  • The esterification of steroidal alcohols to form benzoate esters is a well-established method in steroid chemistry, widely used to modify pharmacokinetic properties.
  • The choice of coupling agents and reaction conditions is critical to maintain the integrity of the stereochemical centers.
  • The compound’s complex stereochemistry demands careful control of reaction parameters to avoid isomerization.
  • Patents and peer-reviewed literature emphasize catalytic hydrogenation and selective protection/deprotection strategies in the synthesis of related steroid derivatives, underscoring the sophistication of preparation methods.

Chemical Reactions Analysis

Types of Reactions

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with biological systems in ways that could be beneficial for drug development.

1.1 Hormonal Activity
Research indicates that compounds similar to this structure may exhibit hormonal activity. For instance:

  • Androgen Receptor Modulation : The compound's structural features suggest it could act as an androgen receptor modulator. Such compounds are valuable in treating conditions like androgen deficiency and certain types of cancer .

1.2 Anti-inflammatory Properties
Initial studies have shown that derivatives of this compound can possess anti-inflammatory properties. This makes them candidates for developing treatments for inflammatory diseases such as arthritis .

Material Science Applications

In addition to its pharmaceutical potential, the compound can also be explored in material science.

2.1 Polymer Chemistry
The unique structure allows for the synthesis of polymers with specific properties:

  • Biodegradable Plastics : The incorporation of this compound into polymer matrices could lead to the development of biodegradable plastics that maintain strength while reducing environmental impact .

2.2 Nanotechnology
The compound's molecular characteristics make it suitable for applications in nanotechnology:

  • Nanocarriers for Drug Delivery : Its ability to form stable structures can be harnessed to create nanocarriers that enhance the delivery of drugs to targeted sites within the body .

Case Study: Hormonal Activity

A study published in a peer-reviewed journal explored the effects of compounds structurally similar to [(8S,9S,...)] on androgen receptor activity. The findings indicated significant binding affinity and biological activity that could be leveraged for therapeutic uses in hormone-related disorders .

Case Study: Biodegradable Polymers

Research conducted on the polymerization of this compound showed promising results in creating biodegradable materials. The study demonstrated that incorporating this compound into polyesters improved degradation rates without compromising mechanical properties .

Mechanism of Action

The mechanism of action of [(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Features :

  • C3 Substituent : Benzoate ester group (enhances lipophilicity and metabolic stability).
  • C17 Side Chain : (2R)-6-methylheptan-2-yl (contributes to membrane affinity and receptor binding).
  • Ring Saturation : Dodecahydro structure (partial saturation reduces rigidity compared to fully aromatic steroids).

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name / ID C3 Substituent C17 Side Chain Ring Saturation Key Functional Differences Reference
[(8S,9S,10R,13R,14S,17R)-...] Benzoate (Target Compound) Benzoate ester (2R)-6-methylheptan-2-yl Dodecahydro Reference compound for comparisons
(3S,5R,6R,8S,9S,10S,13R,14S)-6-(2-(Benzyloxy)-2-oxoethyl)-... Benzoate (Compound 30) Benzyloxy-oxoethyl + benzoate 4-methylpentyl Hexadecahydro Additional C6 substituent
Methyl 4-((8R,9S,13S,14S)-13-methyl-17-oxo-...) Benzoate Methyl benzoate 17-keto group Decahydro C17 ketone instead of alkyl chain
[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...] Octanoate Octanoate ester (R)-6-methylheptan-2-yl Tetradecahydro Longer fatty acid chain at C3
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-...-3(2H)-one Ketone (R)-6-methylheptan-2-yl Dodecahydro C3 ketone instead of ester
C1: [(3S,8S,10R,13R,14S,17R)-10,13-Dimethyl-17-...] 2,4-Dichlorobenzoate 2,4-Dichlorobenzoate (2R)-6-methylheptan-2-yl Dodecahydro Chlorinated aromatic ring at C3
Lipophilicity and Solubility
  • The target compound exhibits moderate lipophilicity (logP ~6.2 estimated) due to the benzoate ester and branched C17 chain, making it suitable for lipid-rich environments .
  • Compound 30 () has higher logP (~7.5) due to the benzyloxy-oxoethyl group, reducing aqueous solubility but enhancing membrane permeability .
  • The C3 octanoate derivative () shows even greater lipophilicity (logP ~8.1), favoring prolonged tissue retention .
Metabolic Stability
  • Benzoate esters (target compound, C1) are generally resistant to esterase hydrolysis compared to acetate or octanoate derivatives .
  • The C3 ketone analogue () lacks esterase susceptibility but may undergo redox metabolism at the ketone group .

Biological Activity

The compound [(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate is a complex steroid-like structure with potential biological activities. This article aims to explore its biological activity based on available research findings.

  • Chemical Formula: C29H50O2
  • Molecular Weight: 438.70 g/mol
  • CAS Number: 29365-29-5

The compound's biological activity can be attributed to its structural features that allow it to interact with various biological targets. It is hypothesized to exert effects through:

  • Hormonal Modulation: Similar to other steroids, it may influence hormone pathways.
  • Enzyme Inhibition: Potential inhibition of enzymes such as angiotensin-converting enzyme (ACE), which is crucial in cardiovascular regulation.

Cardiovascular Effects

Research indicates that compounds structurally related to [(8S,9S,...)] show promise in cardiovascular health. A study highlighted that certain derivatives exhibited significant ACE inhibitory activity. The binding energies observed were lower than that of propranolol (a standard reference drug), suggesting potential for therapeutic use in managing hypertension and heart disease .

CompoundBinding Energy (kcal/mol)Activity
Compound B-9.5ACE Inhibitor
Compound C-9.0ACE Inhibitor
Propranolol-6.8Reference

Anti-inflammatory Properties

Other studies have suggested that similar compounds may exhibit anti-inflammatory properties through the modulation of cytokine production and inflammatory pathways. The structural analogs have shown effectiveness in reducing markers of inflammation in vitro .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated through various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models .

Case Studies

  • Study on Cardiovascular Health:
    A clinical trial investigated the effects of a related compound on patients with hypertension. Results indicated a significant reduction in blood pressure and improved endothelial function over a 12-week period .
  • Inflammation Model:
    In vitro studies using macrophage cell lines treated with the compound showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when compared to untreated controls .

Q & A

Q. What are the standard synthetic and purification methodologies for this steroid benzoate derivative?

Methodological Answer: The compound is synthesized via esterification or derivatization of steroidal precursors. Key methods include:

  • General Procedure A : Reacting steroidal pentanoate derivatives with fluorinating agents under photochemical conditions, followed by column chromatography (50% EtOAc in petroleum ether) to achieve a 54% yield .
  • Tosylglycinate Derivatization : Tosylation of glycine derivatives under anhydrous conditions yields 80% after recrystallization, highlighting the impact of protecting groups on efficiency .

Q. Comparison of Synthesis Methods

MethodYieldPurification TechniqueKey Reagents/ConditionsReference
General Procedure A54%Column chromatography (EtOAc/PE)Photochemical fluorination
Tosylglycinate route80%RecrystallizationTosyl chloride, glycine

Q. How is the compound characterized for physicochemical properties?

Methodological Answer: Critical properties are determined via:

  • Spectroscopic Analysis : NMR (¹H, ¹³C) and mass spectrometry confirm structural integrity, as demonstrated in palladium-catalyzed coupling studies .
  • Chromatographic Purity : HPLC or TLC validates purity post-synthesis, with storage recommendations (sealed, dry, room temperature) to prevent degradation .

Q. Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₇H₄₄O (base structure)
Molecular Weight384.64 g/mol
Storage ConditionsSealed, dry, room temperature
Hazard StatementsH317 (allergy), H319 (eye irritation)

Advanced Research Questions

Q. How does stereochemistry influence its catalytic role in photochemical fluorination?

Methodological Answer: The (8S,9S,10R,13R,14S,17R) configuration enables precise spatial alignment for photosensitization. In fluorination reactions, the benzoate group acts as a triplet energy transfer mediator, with enantiomeric purity critical for minimizing side reactions. Mechanistic studies using time-resolved spectroscopy confirm that axial chirality at C17 enhances intersystem crossing efficiency by 40% compared to epimers .

Q. What challenges arise in identifying pharmacological targets for this compound in neurodegenerative studies?

Methodological Answer: Network pharmacology approaches reveal discrepancies in target validation. For example:

  • Target Gaps : Despite predicted interactions with acetylcholinesterase and amyloid-beta pathways, hederagenin analogs lack corresponding protein targets in Alzheimer’s models, suggesting false positives in docking simulations .
  • Validation Strategies : Use knockout cell lines or competitive binding assays to distinguish direct targets from bystander effects .

Q. How can contradictory synthesis yields (54% vs. 80%) be resolved methodologically?

Methodological Answer: Yield disparities stem from:

  • Starting Material Purity : Higher-grade precursors reduce byproducts.
  • Purification Efficiency : Column chromatography (54%) vs. recrystallization (80%) reflects trade-offs between scalability and purity .
    Optimization Pathway :

Screen solvents for improved crystallization (e.g., hexane/acetone mixtures).

Employ gradient elution in chromatography to isolate stereoisomers.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) due to H317/H319 risks. Avoid dust formation via wet handling or closed systems .
  • First Aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, administer activated charcoal .

Q. How is this derivative applied in studying membrane-anchored protein interactions?

Methodological Answer: The compound’s lipophilic tail integrates into lipid bilayers, enabling probe-based studies of anion transporters like Band 3. Methodology includes:

  • Thiourea-Modified Probes : Conjugation with fluorescent tags allows real-time tracking of membrane dynamics via confocal microscopy .
  • Competitive Displacement Assays : Quantify binding affinity using radiolabeled analogs (e.g., ³H-cholesterol derivatives) .

Q. What role does the benzoate group play in enantioselective C−H activation reactions?

Methodological Answer: In palladium-electrocatalyzed systems, the benzoate acts as a transient directing group (TDG). It coordinates with Pd(II) to orient the substrate for helicene formation, achieving >90% enantiomeric excess (ee) in asymmetric synthesis. Key parameters:

  • Electrochemical Conditions : Constant potential (1.2 V) stabilizes the Pd-TDG complex .
  • Steric Effects : Substituents on the benzoate ring modulate reaction regioselectivity .

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